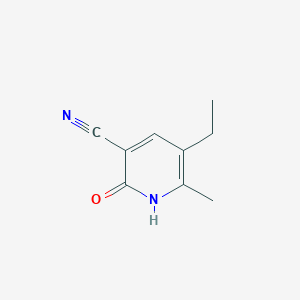

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción general

Descripción

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature . This one-step procedure is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in Chemical & Pharmaceutical Bulletin highlighted the synthesis of polyfunctional pyridines, including this compound, which showed significant cytotoxic effects against cancer cells .

Antioxidant Properties

In addition to anticancer effects, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of the carbonitrile group in its structure enhances its potential to scavenge free radicals, thus providing protective effects against cellular damage .

Synthetic Chemistry Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for the formation of various derivatives that can be utilized in the development of more complex molecules. Researchers have successfully employed this compound in multi-step synthesis processes to create novel heterocycles with enhanced biological activities .

Catalytic Applications

Some studies have explored the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions involving nucleophilic substitutions and cyclizations makes it valuable in synthetic pathways aimed at producing pharmaceuticals and agrochemicals .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure and undergoes similar chemical reactions.

Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates: These compounds are synthesized using similar methods and have comparable chemical properties.

Uniqueness

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Actividad Biológica

5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 166.19 g/mol

- CAS Number : 51146-04-4

Synthesis

The synthesis of this compound typically involves multi-component reactions. For instance, a common method includes the reaction of ethyl acetoacetate with various aldehydes and ammonium acetate under acidic conditions. This method not only simplifies the synthesis but also enhances the yield of the desired compound.

Antimicrobial Activity

Research has shown that compounds related to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. For example, studies indicate that derivatives of this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.4 µM to 60 µM, comparable to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant properties of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine derivatives have been evaluated through various assays. These compounds have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance antioxidant activity significantly .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been reported that certain derivatives can protect neuroblastoma cells from calcium overload and oxidative stress, making them promising candidates for treating neurodegenerative diseases. The selectivity towards specific calcium channels also indicates a reduced risk of cardiovascular side effects compared to traditional treatments .

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective derivative displayed an MIC of 12.4 µM against S. aureus, demonstrating its potential as a new antimicrobial agent .

- Neuroprotection : In a model simulating ischemic conditions, certain derivatives exhibited significant protective effects on neuronal cells. These findings suggest that these compounds could play a vital role in developing therapies for conditions like stroke or traumatic brain injury .

Research Findings Summary Table

| Biological Activity | Observations | MIC Values (µM) |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | 12.4 - 60 |

| Antioxidant | Significant free radical scavenging | Varies by derivative |

| Neuroprotective | Protects against calcium overload in neurons | Not specified |

Propiedades

IUPAC Name |

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCTUGXGFQOQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437126 | |

| Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136562-04-4 | |

| Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.